molecular formula C30H36N4O4 B6517531 N-cyclohexyl-2-{2,4-dioxo-3-[4-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}-N-methylacetamide CAS No. 899920-12-8

N-cyclohexyl-2-{2,4-dioxo-3-[4-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}-N-methylacetamide

Cat. No.: B6517531
CAS No.: 899920-12-8
M. Wt: 516.6 g/mol
InChI Key: HKTLAAXEEZVKNB-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic scaffold combining tetrahydroisoquinoline and tetrahydroquinazolinone moieties linked via a butyl spacer.

Properties

IUPAC Name

N-cyclohexyl-2-[3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]-2,4-dioxoquinazolin-1-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N4O4/c1-31(24-12-3-2-4-13-24)28(36)21-34-26-15-8-7-14-25(26)29(37)33(30(34)38)18-9-16-27(35)32-19-17-22-10-5-6-11-23(22)20-32/h5-8,10-11,14-15,24H,2-4,9,12-13,16-21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTLAAXEEZVKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Tetrahydroisoquinoline Derivatives
  • Compound 30 (): N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-tetrahydroisoquinolin-2-yl)acetamide. Synthesis: 76% yield using 1-iodoethane (3 eq). Key structural differences: Benzyl substituent vs. cyclohexyl-methyl in the target compound; diethylamino-methoxy phenyl vs. tetrahydroisoquinolin-butyl spacer in the target. Implications: Bulkier substituents (e.g., benzyl) may reduce synthetic yields compared to cyclohexyl groups due to steric hindrance .
  • Compound 33 (): N-Benzyl-2-(1-{[3-(benzylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-tetrahydroisoquinolin-2-yl)acetamide. Synthesis: 82% yield using benzyl bromide. Comparison: High yield suggests aromatic electrophiles (e.g., benzyl bromide) react efficiently in alkylation steps, whereas aliphatic spacers (e.g., butyl in the target) may require optimized conditions .
Quinazolinone-Acetamide Hybrids
  • Compound 1 (): N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide. Synthesis: Derived from 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid and 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide. Structural contrast: Lacks the tetrahydroisoquinoline moiety but shares the quinazolinone-acetamide core. The dichlorophenyl group may enhance electrophilic reactivity compared to the target’s cyclohexyl-methyl group .
  • Compound 4n (): N-(2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazol-3-ylacetamide. Synthesis: 45% yield via flash chromatography. Comparison: Incorporates a thiazolidinone ring instead of tetrahydroquinazolinone, highlighting how heterocycle substitution alters physicochemical properties (e.g., solubility, hydrogen-bonding capacity) .

Spectroscopic and Physicochemical Properties

Compound Key NMR Signals (1H, ppm) Mass (m/z) Notes
Target Compound Not reported in evidence Likely similar to analogs below
Compound 30 () δ 1.15 (t, 6H, CH2CH3), 3.25 (s, 3H, OCH3) 594.3 Confirmed diethylamino and methoxy groups
Compound 1 () δ 4.55 (s, 2H, CH2CO), 7.45 (d, 2H, Ar-Cl) 405.8 Distinctive dichlorophenyl signals
Compound 4n () δ 3.85 (s, 3H, OCH3), 7.80 (m, 4H, Ar-H) 403.9 Benzothiazole and chlorophenyl features

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